molecular formula C5H3BrClNZn B2551144 2-Chloro-4-pyridylzinc bromide CAS No. 1227940-97-7

2-Chloro-4-pyridylzinc bromide

Cat. No.: B2551144
CAS No.: 1227940-97-7
M. Wt: 257.82
InChI Key: DDPTZXSWRSDVOU-UHFFFAOYSA-M
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Description

2-Chloro-4-pyridylzinc bromide is a useful research compound. Its molecular formula is C5H3BrClNZn and its molecular weight is 257.82. The purity is usually 95%.
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Scientific Research Applications

Direct Preparation and Coupling Reactions

  • Facile Synthesis Approach : 2-Pyridyl and 3-pyridylzinc bromides can be prepared using Rieke zinc with corresponding bromopyridines. These organozinc reagents have been successfully coupled with different electrophiles to yield various cross-coupling products (Kim & Rieke, 2010).

  • Cross-Coupling Chemistry : A simple protocol allows efficient cross-coupling of 2-pyridylzinc bromide with functionalized aryl halides. This demonstrates the stability and synthetic value of 2-pyridylzinc bromide in cross-coupling reactions (Coleridge et al., 2010).

  • Synthesis of 2-Pyridyl Derivatives : A synthetic route for direct preparation of 2-pyridylzinc bromide has been developed. This allows subsequent coupling reactions with acid chlorides without needing a transition metal catalyst (Kim & Rieke, 2009).

Organometallic Chemistry

  • Organomanganese and Organozinc Compounds : The preparation of 2-pyridyl and 3-pyridyl derivatives via coupling reactions of stable organozinc bromides has been achieved. These compounds are useful in various applications in organic synthesis (Kim & Rieke, 2010).

Cross-Coupling with Haloaromatic Compounds

  • Synthesis of Aminophenyl and Hydroxyphenyl Pyridines : Cross-coupling reactions of 2-pyridylzinc bromides with haloaromatic amines and alcohols provide a practical route to 2-substituted aminophenyl and hydroxyphenyl pyridines (Kim & Rieke, 2009).

Miscellaneous Applications

  • Synthesis of Pyridinium Salts as Corrosion Inhibitors : Pyridinium salts, including derivatives of pyridylzinc bromides, have been synthesized and evaluated as corrosion inhibitors for mild steel (Hameed & Shihab, 2021).

  • Antimicrobial and Nematicidal Activities : Polysubstituted cyclopropane derivatives synthesized from pyridinium ylide have been assessed for their antimicrobial and nematicidal activities, demonstrating the broader scope of these compounds in biological applications (Banothu et al., 2015).

Safety and Hazards

The safety information for 2-Chloro-4-pyridylzinc bromide indicates that it is classified under GHS02, GHS05, GHS07, and GHS08 . The hazard statements include H225, H302, H314, H335, and H351 . Precautionary measures include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, and P405 .

Properties

IUPAC Name

bromozinc(1+);2-chloro-4H-pyridin-4-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACYBHUOXWGOFY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=[C-]1)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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